N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-quinazolin-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS/c17-10-5-6-14(12(18)7-10)21-15(22)8-23-16-11-3-1-2-4-13(11)19-9-20-16/h1-7,9H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNKXEGTAPEELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of Sulfanyl Bridge: The sulfanyl bridge is introduced by reacting the quinazoline core with a suitable thiol reagent, such as thiourea or mercaptoacetic acid.
Attachment of Difluorophenyl Group: The final step involves the coupling of the difluorophenyl group to the sulfanyl-quinazoline intermediate using a halogenated difluorobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl bridge, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the difluorophenyl group, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Quinazoline Derivatives: Resulting from reduction reactions.
Substituted Difluorophenyl Derivatives: Produced through nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes and receptors. Research is ongoing to explore its efficacy as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s ability to modulate these targets can lead to therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(2-Fluorophenyl) Derivatives
- N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Structural Difference : The phenyl ring has a single fluorine at the 2-position instead of 2,4-difluoro substitution.
- Impact : Reduced electron-withdrawing effects compared to the 2,4-difluorophenyl group, which may lower metabolic stability or target binding efficiency.
- Physical Data : CAS RN 484680-23-1; molecular formula C₁₉H₁₇FN₄OS .
N-(4-Fluorophenyl) Derivatives
Modifications in the Heterocyclic Core
Triazole-Based Analogs
- N-(2,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Structural Difference: Replaces quinazoline with a 1,2,4-triazole ring bearing 4-methylphenyl and pyridinyl groups.
N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
Thienopyrimidine Analogs
- N-(2,4-difluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (): Structural Difference: Thieno[3,2-d]pyrimidine core with a nitro group on the phenyl ring. Impact: The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce metabolic stability. Physical Data: Molecular formula C₂₀H₁₄F₂N₄O₄S₂; CAS RN 687568-49-6 .
Anti-Inflammatory Activity
- 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Activity: Exhibited superior anti-inflammatory activity to Diclofenac in preclinical models. Structural Insight: The ethylamino group on the acetamide side chain may enhance target engagement compared to the 2,4-difluorophenyl group in the target compound .
α-Glucosidase Inhibition
- 2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (): Activity: Demonstrated potent α-glucosidase inhibition (IC₅₀ < 1 µM). Structural Insight: The coumarin-thiazole scaffold differs from quinazoline but shares the 2,4-difluorophenyl motif, suggesting this substituent is critical for enzyme interaction .
Physicochemical Properties
Key Research Findings
Electronic Effects: The 2,4-difluorophenyl group enhances electron-withdrawing properties, improving metabolic stability compared to mono-fluoro or non-halogenated analogs .
Heterocyclic Core Impact: Quinazoline derivatives generally exhibit stronger anti-inflammatory activity than triazole or thienopyrimidine analogs, likely due to enhanced π-π stacking with biological targets .
Synthetic Feasibility : Compounds with sulfanyl linkages (e.g., ) show moderate to high yields (42–86%), suggesting robust synthetic routes for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
